

# Spectroscopic Profile of Di-ethyl L-Tartrate: A Technical Guide

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## Compound of Interest

Compound Name: *Diethyl tartrate*

Cat. No.: *B3433591*

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Di-ethyl L-tartrate. The information presented herein is intended to support research, development, and quality control activities where this chiral reagent is utilized. All data is presented in a structured format with detailed experimental protocols to ensure reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of Di-ethyl L-tartrate. The following sections detail the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data acquired in deuterated chloroform ( $\text{CDCl}_3$ ).

## $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of Di-ethyl L-tartrate exhibits distinct signals corresponding to the different proton environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.55	s	-	2H, -CH(OH)
4.33	q	7.16	4H, -OCH <sub>2</sub> CH <sub>3</sub>
3.3-3.1	bs	-	2H, -OH
1.33	t	7.16	6H, -OCH <sub>2</sub> CH <sub>3</sub>

s = singlet, q = quartet, t = triplet, bs = broad singlet

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
171.5	2C, C=O
72.0	2C, -CH(OH)
62.4	2C, -OCH <sub>2</sub> CH <sub>3</sub>
14.1	2C, -OCH <sub>2</sub> CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in Di-ethyl L-tartrate based on their characteristic vibrational frequencies. The spectrum is typically acquired from a neat (pure) liquid sample.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3476	Strong, Broad	O-H stretch (hydroxyl)
2981	Medium	C-H stretch (aliphatic)
1735	Strong	C=O stretch (ester)
1298	Strong	C-O stretch (ester)
1234	Strong	C-O stretch (ester)
1085	Medium	C-O stretch (alcohol)
1017	Medium	C-O stretch (alcohol)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is utilized for data acquisition.

#### Sample Preparation:

- A sample of Di-ethyl L-tartrate (approximately 5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

#### $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

- Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
- Spectral Width: A spectral width of approximately 12-15 ppm is set.
- Temperature: The experiment is conducted at room temperature (approximately 298 K).

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30') is performed to simplify the spectrum to single lines for each carbon environment.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Spectral Width: A spectral width of approximately 200-220 ppm is set.

**Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are referenced to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  = 7.26 ppm for <sup>1</sup>H NMR and  $\delta$  = 77.16 ppm for <sup>13</sup>C NMR) or TMS.

## Infrared (IR) Spectroscopy

**Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used. Alternatively, the spectrum can be obtained from a thin liquid film between salt plates (e.g., NaCl or KBr).

#### ATR-FTIR Protocol:

- A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any contributions from the ambient atmosphere (e.g., CO<sub>2</sub>, water vapor).
- A small drop of neat Di-ethyl L-tartrate is placed directly onto the ATR crystal.

- The sample spectrum is then acquired.
- The number of scans is typically set between 16 and 32 with a resolution of  $4\text{ cm}^{-1}$ .
- After analysis, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried.

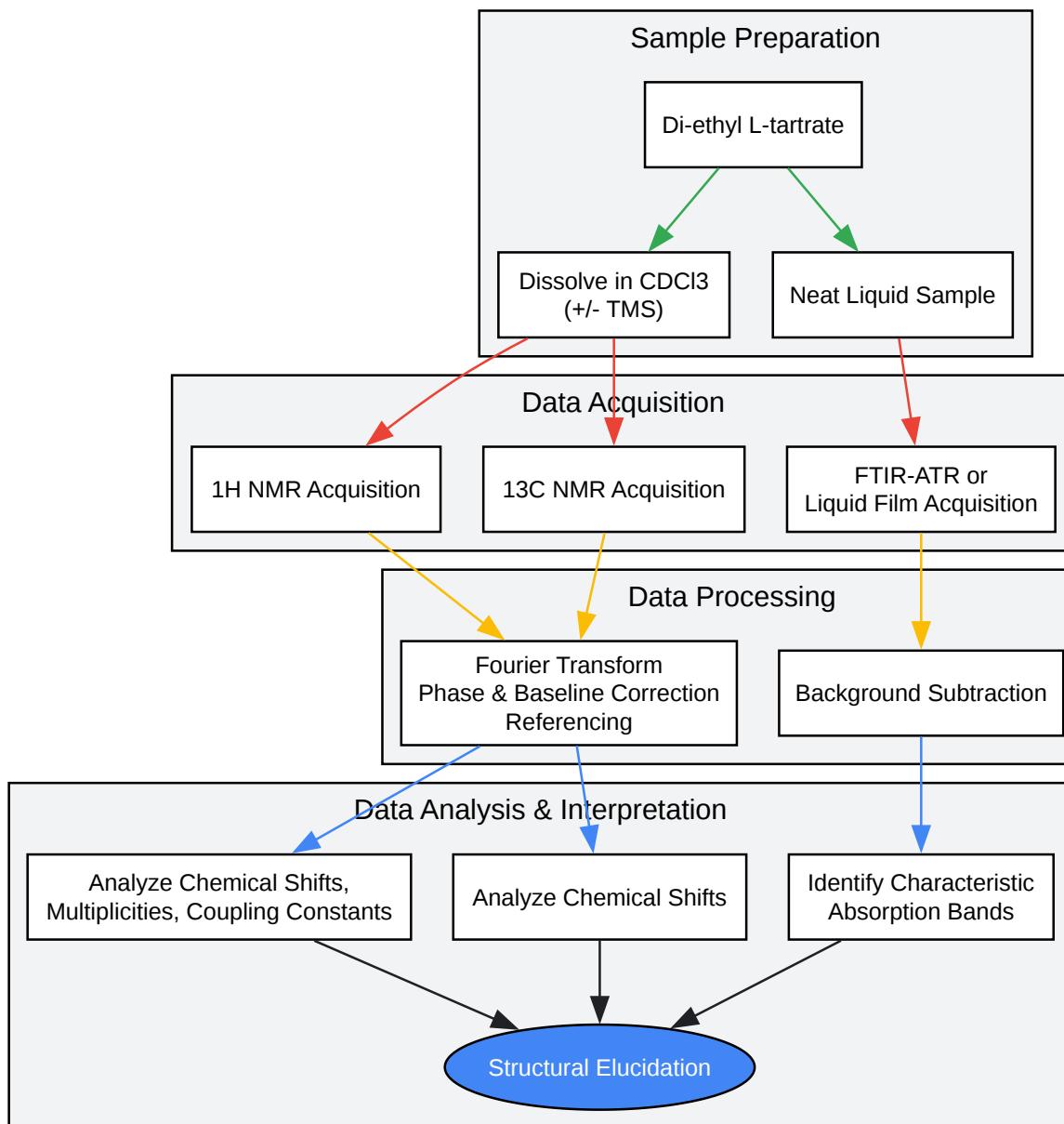
#### Liquid Film Protocol:

- A drop of the neat liquid sample is placed on the surface of a clean, dry salt plate.
- A second salt plate is carefully placed on top to create a thin, uniform liquid film.
- The "sandwich" of salt plates is mounted in the spectrometer's sample holder.
- A background spectrum of the empty beam path is recorded prior to sample analysis.
- The sample spectrum is then acquired over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Di-ethyl L-tartrate.

## Spectroscopic Analysis Workflow for Di-ethyl L-tartrate

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Caption: Workflow for Spectroscopic Analysis.

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